molecular formula C13H19NO2S B2725011 1-(m-Tolylsulfonyl)azepane CAS No. 670272-03-4

1-(m-Tolylsulfonyl)azepane

Cat. No.: B2725011
CAS No.: 670272-03-4
M. Wt: 253.36
InChI Key: AUEWNASARBFXLM-UHFFFAOYSA-N
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Description

1-(m-Tolylsulfonyl)azepane is a seven-membered nitrogen-containing heterocyclic compound It features an azepane ring substituted with a tolylsulfonyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolylsulfonyl)azepane can be synthesized through several methods. One common approach involves the reaction of azepane with m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolylsulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the tolylsulfonyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced azepane derivatives.

    Substitution: N-substituted azepanes, thiol-substituted azepanes.

Scientific Research Applications

1-(m-Tolylsulfonyl)azepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(m-Tolylsulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The tolylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, while the azepane ring provides structural rigidity and spatial orientation. These interactions can modulate the activity of the target molecule, leading to desired biological effects.

Comparison with Similar Compounds

    Azepane: The parent compound without the tolylsulfonyl group.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Comparison: 1-(m-Tolylsulfonyl)azepane is unique due to the presence of the tolylsulfonyl group, which imparts distinct chemical and biological properties. Compared to azepane, it has enhanced reactivity and potential for functionalization. Unlike piperidine and pyrrolidine, the seven-membered ring of azepane provides a different spatial arrangement, which can influence its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

1-(3-methylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-12-7-6-8-13(11-12)17(15,16)14-9-4-2-3-5-10-14/h6-8,11H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEWNASARBFXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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